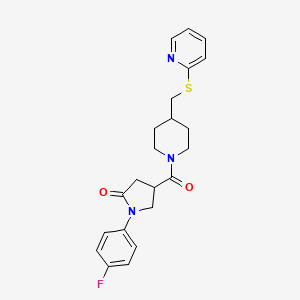

![molecular formula C14H14N4O B3017651 N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1705262-78-7](/img/structure/B3017651.png)

N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide" is a derivative of pyrrolopyrimidine, which is a fused bicyclic structure consisting of a pyrrolo ring joined to a pyrimidine ring. This class of compounds is known for its potential biological activities, including anticancer properties. The papers provided discuss various related compounds and their synthesis, structure, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related pyrrolopyrimidine derivatives involves multiple steps, including hydrolysis, de-carboxylation, selective O-alkylation, and intramolecular cyclization. For instance, the synthesis of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives starts from 2(1H) pyridone, followed by a series of reactions leading to the formation of the title compounds . Another synthesis route for pyrrolopyrimidine derivatives involves the conversion of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives to methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates through intramolecular cyclization . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidine derivatives is often confirmed using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and MS, as well as by single-crystal X-ray diffraction . Density functional theory (DFT) calculations are also employed to optimize the molecular structure and compare it with the experimental data obtained from X-ray diffraction. The consistency between the DFT-optimized structures and the crystallographic data suggests a reliable understanding of the molecular conformation .

Chemical Reactions Analysis

The chemical reactivity of pyrrolopyrimidine derivatives can be explored through various reactions, such as the Suzuki reaction, hydrolysis, amidation, and coupling with different substituted aliphatic amines . These reactions are crucial for the functionalization of the core structure and the introduction of various substituents that can modulate the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrimidine derivatives can be inferred from their molecular electrostatic potential and frontier molecular orbitals, which are studied using DFT . These properties are important for understanding the interaction of the compounds with biological targets. For example, the anti-proliferative activity of a novel compound on A375 cells was studied, and the inhibition rate at a certain concentration was determined . Additionally, molecular docking can be used to analyze the binding mode of the compounds with specific proteins, such as PI3Kγ .

Wissenschaftliche Forschungsanwendungen

DNA Sequence Recognition and Gene Expression Regulation

One of the remarkable applications of similar compounds involves the recognition of specific DNA sequences and the regulation of gene expression. For instance, polyamides containing pyrrole and imidazole units, akin to the structural framework of N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide, have been utilized for targeting specific DNA sequences in the minor groove. This targeting can interfere with protein-DNA interactions, offering a pathway to modulate gene expression in living cells. The development of these compounds showcases the potential for designing therapeutic agents that can control gene activity at the molecular level (Gottesfeld, Neely, Trauger, Baird, & Dervan, 1997).

Design and Synthesis for Anticancer and Antiviral Applications

The structural motif of pyrrolo[2,3-d]pyrimidine is identified as a privileged scaffold in the design of antitumor and antiviral nucleosides. Compounds utilizing this core structure have shown a range of biological activities, including potent cytostatic or cytotoxic effects, making them candidates for anticancer drug development. This insight highlights the significance of such compounds in medicinal chemistry, where modification at specific positions on the scaffold can lead to derivatives with increased efficacy against cancer cells or viruses (Perlíková & Hocek, 2017).

Molecular Docking and Computational Studies

Computational studies and molecular docking have become indispensable tools in understanding the interaction mechanisms of these compounds with biological targets. For example, the synthesis and characterization of related compounds have been complemented with computational chemistry methods to predict their behavior in biological systems. These studies offer insights into the non-linear optical (NLO) properties and potential anticancer activities through interactions with specific cellular components, such as tubulin, indicating their usefulness in designing targeted cancer therapies (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).

Wirkmechanismus

Target of Action

The compound, also known as N-(4-methylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide, is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known to mimic the adenine ring of ATP, allowing them to bind to kinase active sites . This suggests that the compound’s primary targets could be various kinases.

Mode of Action

The compound interacts with its targets by mimicking the hinge region binding interactions in kinase active sites . This allows the compound to inhibit the activity of these kinases, leading to changes in cellular signaling pathways .

Biochemical Pathways

The inhibition of kinase activity can affect multiple oncogenic pathways . The exact pathways affected would depend on the specific kinases targeted by the compound. In general, kinase inhibitors can disrupt cell proliferation, survival, and other processes often dysregulated in cancer .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific kinases it targets. Generally, kinase inhibitors can induce cell cycle arrest, apoptosis, or other anti-proliferative effects in cancer cells .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-methylphenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c1-10-2-4-12(5-3-10)17-14(19)18-7-11-6-15-9-16-13(11)8-18/h2-6,9H,7-8H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWLLFXPSGTYDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CC3=CN=CN=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

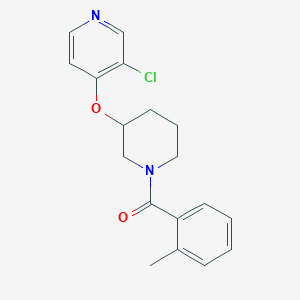

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3017570.png)

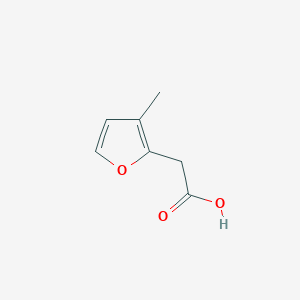

![2-(2-amino-2-oxoethyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3017573.png)

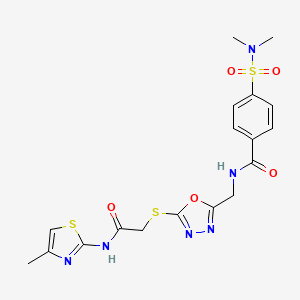

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3017577.png)

![1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B3017582.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3017584.png)

![N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3017590.png)

![2-((4-(trifluoromethyl)benzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3017591.png)